2-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4,6-dichlorophenol
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Overview
Description
2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-4,6-DICHLOROPHENOL is a complex organic compound that features a benzimidazole moiety, a phenylethenyl group, and a dichlorophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-4,6-DICHLOROPHENOL typically involves the reaction of o-phenylenediamine with salicylaldehyde to form the benzimidazole core . This intermediate is then reacted with cinnamaldehyde under basic conditions to introduce the phenylethenyl group . The final step involves the chlorination of the phenol ring to obtain the dichlorophenol structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-4,6-DICHLOROPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atoms can result in various substituted phenols .
Scientific Research Applications
2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-4,6-DICHLOROPHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-4,6-DICHLOROPHENOL involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function . The phenolic group can undergo redox reactions, contributing to its antioxidant activity . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YL)PHENOL: Similar structure but lacks the phenylethenyl and dichlorophenol groups.
2-(2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE): Similar structure but lacks the dichlorophenol group.
2-(1H-1,3-BENZODIAZOL-2-YL)-4,6-DICHLOROPHENOL: Similar structure but lacks the phenylethenyl group.
Uniqueness
2-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-4,6-DICHLOROPHENOL is unique due to the combination of its benzimidazole, phenylethenyl, and dichlorophenol moieties. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various scientific fields .
Properties
Molecular Formula |
C21H14Cl2N2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C21H14Cl2N2O/c22-15-10-14(20(26)17(23)12-15)11-16(13-6-2-1-3-7-13)21-24-18-8-4-5-9-19(18)25-21/h1-12,26H,(H,24,25)/b16-11+ |
InChI Key |
MEPVSOQGRKRUBQ-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=C(C(=CC(=C2)Cl)Cl)O)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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